

Application Notes and Protocols: Synthesis of Methyl Cyclopentanecarboxylate via Favorskii Rearrangement

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Compound of Interest

Compound Name: Cyclopentanecarboxylate

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Abstract

This document provides a detailed protocol for the synthesis of methyl **cyclopentanecarboxylate** from 2-chlorocyclohexanone via the Favorskii rearrangement. The Favorskii rearrangement is a robust method for the ring contraction of α -halo cyclic ketones, providing a valuable route to five-membered ring structures commonly found in biologically active molecules. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and detailed mechanistic and workflow diagrams to facilitate the successful execution of this synthesis.

Introduction

The Favorskii rearrangement is a base-catalyzed chemical reaction in which an α -haloketone rearranges to a carboxylic acid derivative.[1][2] When applied to cyclic α -haloketones, this reaction results in a ring contraction, making it a powerful tool in synthetic organic chemistry for accessing strained ring systems or for the synthesis of cyclopentane derivatives from readily available cyclohexanones.[3] The reaction proceeds through a proposed cyclopropanone intermediate, which is subsequently opened by a nucleophile.[2][3] Using an alkoxide base, such as sodium methoxide, the reaction yields the corresponding ester, in this case, methyl **cyclopentanecarboxylate**. [1][3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of methyl cyclopentanecarboxylate.

Parameter	Value	Reference
Reactants		
2-Chlorocyclohexanone	133 g (1 mole)	[1]
Sodium Methoxide	58 g (1.07 moles)	[1]
Anhydrous Ether	360 ml	[1]
Reaction Conditions		
Reaction Time	2 hours (reflux)	[1]
Reaction Temperature	Reflux temperature of ether	[1]
Product Information		
Product	Methyl Cyclopentanecarboxylate	[1]
Yield	72–78 g (56–61%)	[1]
Boiling Point	70–73 °C at 48 mmHg	[1]
Spectroscopic Data		
¹ H NMR (CDCl ₃)	δ (ppm): 3.66 (s, 3H), 2.75 (quintet, 1H), 1.95-1.50 (m, 8H)	
¹³ C NMR (CDCl ₃)	δ (ppm): 176.5, 51.5, 43.5, 30.0, 25.5	
IR (neat)	ν (cm ⁻¹): 2955, 2870, 1735 (C=O), 1435, 1170	

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

- 2-Chlorocyclohexanone (133 g, 1 mole)
- Sodium methoxide (58 g, 1.07 moles)
- Anhydrous ether (360 ml)
- 5% Hydrochloric acid
- 5% Aqueous sodium bicarbonate solution
- Saturated sodium chloride solution
- Magnesium sulfate
- Water

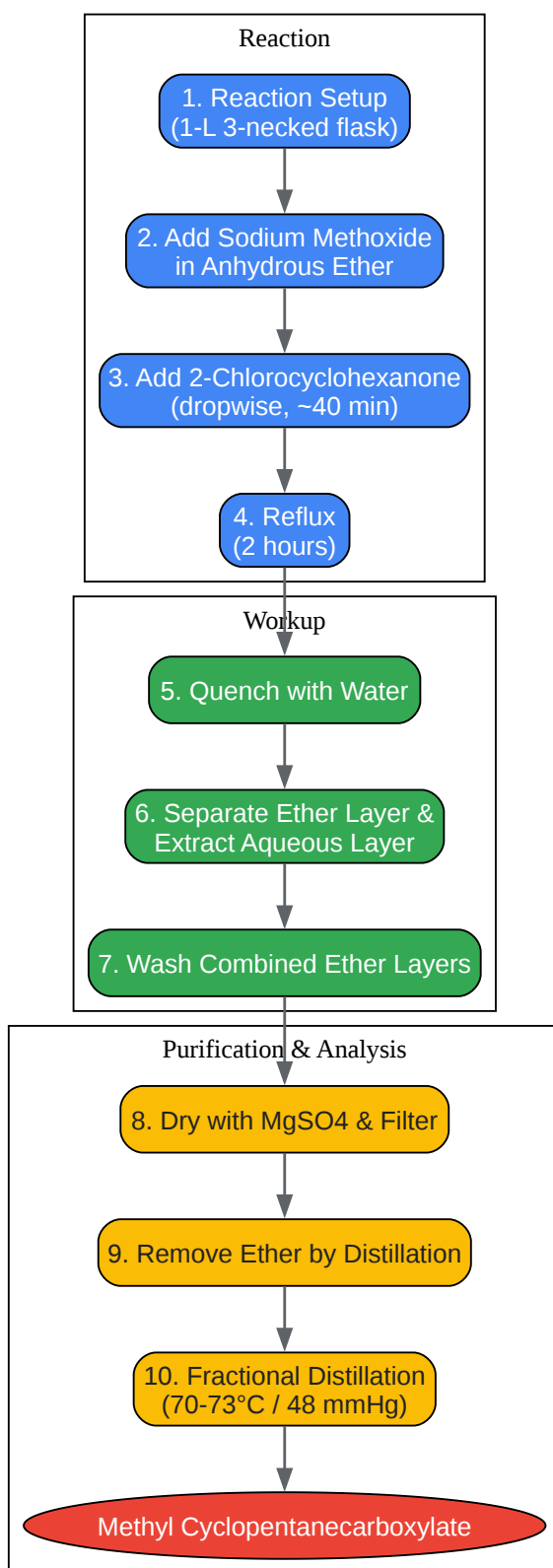
Equipment:

- 1-L three-necked, round-bottomed flask
- Efficient stirrer (e.g., Hershberg stirrer with a mercury seal)
- Spiral reflux condenser
- Dropping funnel
- Calcium chloride drying tubes
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

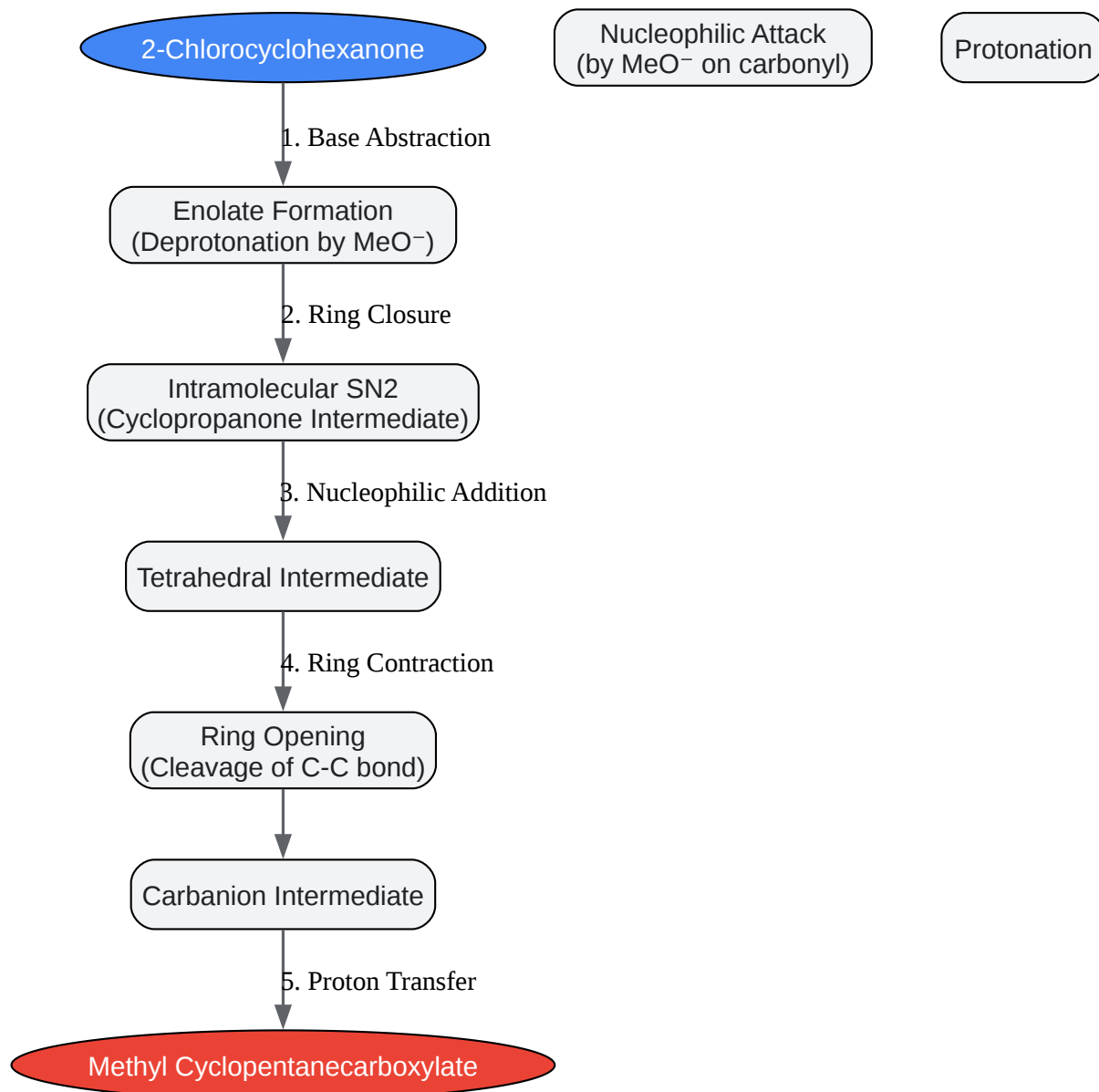
- **Reaction Setup:** Equip a dry 1-L three-necked, round-bottomed flask with a stirrer, a reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.
- **Addition of Base:** Add a suspension of 58 g (1.07 moles) of sodium methoxide in 330 ml of anhydrous ether to the flask and begin stirring.
- **Addition of α -Haloketone:** Prepare a solution of 133 g (1 mole) of 2-chlorocyclohexanone in 30 ml of dry ether. Add this solution dropwise to the stirred suspension of sodium methoxide. The addition should take approximately 40 minutes, and the exothermic nature of the reaction should be controlled by the rate of addition.
- **Reaction:** After the addition is complete, stir and heat the mixture under reflux for 2 hours.
- **Workup - Quenching:** Cool the reaction mixture to room temperature. Slowly add water to dissolve the precipitated salts.
- **Workup - Extraction:** Transfer the mixture to a separatory funnel and separate the ether layer. Saturate the aqueous layer with sodium chloride and extract it twice with 50-ml portions of ether.
- **Workup - Washing:** Combine all the ethereal solutions and wash them successively with 100-ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
- **Drying and Filtration:** Dry the ether solution over magnesium sulfate. Filter the solution to remove the drying agent and wash the magnesium sulfate with a small amount of ether.
- **Purification:** Remove the ether by distillation at atmospheric pressure. Purify the crude ester by fractional distillation at reduced pressure. Collect the fraction boiling at 70–73 °C/48 mmHg. The yield of methyl **cyclopentanecarboxylate** is typically between 72–78 g (56–61%).

Visualizations



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Caption: Experimental workflow for the synthesis of methyl **cyclopentanecarboxylate**.



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